Licraside
Overview
Description
Licraside is a bioactive compound known for its potential therapeutic effects, particularly as a Farnesoid X receptor (FXR) agonist. It has shown promise in the treatment of cholestasis, a condition characterized by impaired bile flow . This compound is also recognized for its inhibitory effects on tyrosinase, an enzyme involved in melanin production .
Mechanism of Action
Target of Action
Licraside primarily targets the Farnesoid X receptor (FXR) . FXR plays a critical role in regulating bile acids (BAs) homeostasis, making it an essential target for cholestasis treatment .
Mode of Action
This compound acts as an agonist of the FXR . It binds to the FXR, activating it . This activation can lead to a series of changes in the cell, affecting various biochemical pathways .
Biochemical Pathways
The activation of FXR by this compound impacts the homeostasis of bile acids (BAs). BAs are endogenous substances that play critical physiological roles, including absorption and transport of fat and fat-soluble vitamins, elimination of cholesterol, and regulation of gut microbiome . More importantly, BAs serve as signaling molecules that activate FXR, regulating their own synthesis, transport, and glucose and lipid homeostasis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
This compound’s activation of FXR leads to significant therapeutic effects on cholestasis . In an ANIT-induced in vivo cholestasis animal model, this compound significantly reduced biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . Liver histopathological analysis showed that this compound also had a therapeutic effect on ANIT-induced liver injury .
Action Environment
Environmental factors such as heat, ph, oxygen, and light can induce significant changes in the quality and efficacy of many compounds
Biochemical Analysis
Biochemical Properties
Licraside interacts with the Farnesoid X receptor (FXR), a key regulator of bile acids homeostasis . As an FXR agonist, this compound activates this receptor, influencing the biochemical reactions associated with bile acids homeostasis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Farnesoid X receptor (FXR). As an FXR agonist, this compound binds to this receptor, leading to its activation . This activation influences the synthesis, transport, and metabolism of bile acids, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In particular, this compound has been shown to significantly reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound has a stable effect on cellular function over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathways of bile acids. It interacts with the Farnesoid X receptor (FXR), which plays a critical role in regulating the homeostasis of bile acids . This interaction influences the synthesis, transport, and metabolism of bile acids .
Transport and Distribution
Given its role as an FXR agonist, it is likely that it interacts with transporters or binding proteins associated with the FXR pathway .
Subcellular Localization
Given its role as an FXR agonist, it is likely that it is localized to the areas of the cell where the FXR pathway is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of licraside involves a series of chemical reactions, including glycosylation and oxidation. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. general methods involve the use of glycosyl donors and acceptors under controlled conditions to achieve the desired glycoside linkage .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors and advanced purification techniques such as chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Licraside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted glycosides .
Scientific Research Applications
Licraside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of glycosylation and oxidation reactions.
Industry: Utilized in the development of antibrowning and depigmenting agents in the cosmetic industry.
Comparison with Similar Compounds
- Obeticholic acid
- Chenodeoxycholic acid
- Kojic acid
- Arbutin
Licraside’s unique combination of activities makes it a valuable compound for both therapeutic and cosmetic applications.
Properties
IUPAC Name |
(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFPXZQERMCLE-KVFWHIKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-71-1 | |
Record name | Licuraside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LICURASIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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